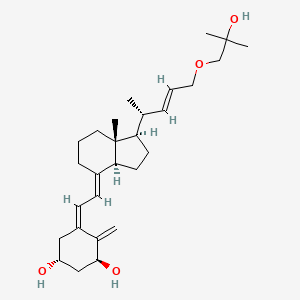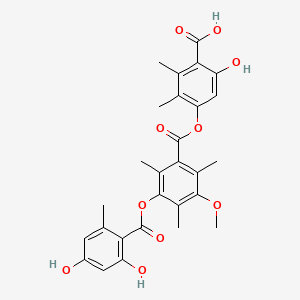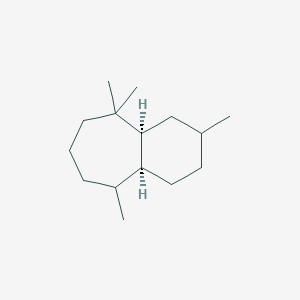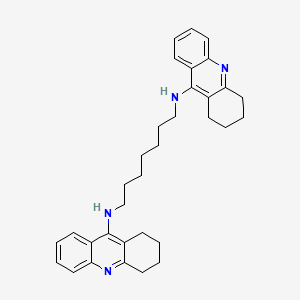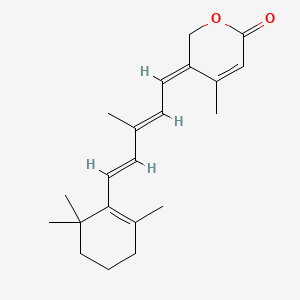
Retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMY-30047: (11-cis, 13-cis-12-hydroxymethylretinoic acid delta-lactone) is a novel topically active retinoid. It has been developed to provide therapeutic benefits in the treatment of dermatological disorders with reduced local irritation and systemic toxicity compared to other retinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: BMY-30047 is synthesized through a series of chemical reactions that modify the carboxyl function of the polar end of retinoic acid derivatives. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available .
Industrial Production Methods: The industrial production of BMY-30047 involves the use of dibutyl adipate and isopropyl myristate to enhance and control the epidermal, dermal, and transdermal penetration of the compound .
Chemical Reactions Analysis
Types of Reactions: BMY-30047 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in BMY-30047.
Substitution: Substitution reactions can occur, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions: The common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings .
Major Products Formed: The major products formed from these reactions include various retinoic acid derivatives with modified functional groups that exhibit different therapeutic properties .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of structural modifications on retinoid activity.
Biology: Investigated for its role in cellular differentiation and proliferation.
Medicine: Evaluated for its therapeutic potential in treating dermatological disorders such as acne vulgaris and photodamaged skin.
Industry: Utilized in the development of topical formulations with enhanced penetration and reduced irritation
Mechanism of Action
BMY-30047 exerts its effects by binding to retinoic acid receptors in the skin. This binding modulates gene expression, leading to increased cellular turnover and reduced inflammation. The molecular targets and pathways involved include the retinoic acid receptor pathway and the modulation of keratinocyte differentiation .
Comparison with Similar Compounds
All-trans retinoic acid: Commonly used in dermatological treatments but associated with higher local irritation.
13-cis-retinoic acid: Another retinoid with similar therapeutic effects but higher systemic toxicity.
Uniqueness of BMY-30047: BMY-30047 is unique due to its ability to provide significant therapeutic benefits with reduced local irritation and systemic toxicity. This makes it a promising candidate for the treatment of dermatological disorders with fewer side effects .
Properties
CAS No. |
83803-32-1 |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(5E)-4-methyl-5-[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienylidene]pyran-2-one |
InChI |
InChI=1S/C21H28O2/c1-15(8-10-18-14-23-20(22)13-17(18)3)9-11-19-16(2)7-6-12-21(19,4)5/h8-11,13H,6-7,12,14H2,1-5H3/b11-9+,15-8+,18-10- |
InChI Key |
WNJXJEKGNNOKTH-CQKXMAEQSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C2COC(=O)C=C2C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\2/COC(=O)C=C2C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C2COC(=O)C=C2C)C |
Key on ui other cas no. |
83860-24-6 |
Synonyms |
12-hydroxymethylretinoic acid delta-lactone BMY 30047 BMY-30047 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


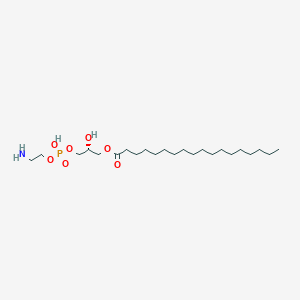
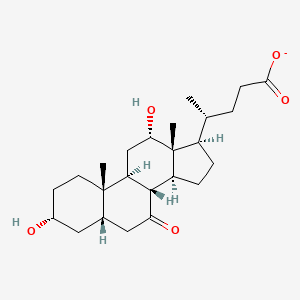
![4-amino-N'-[(E)-(4-nitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1243096.png)
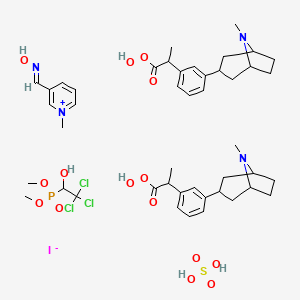
![2-[(2E)-2-(1-pyridin-4-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1243098.png)
![N-(2,4-difluorophenyl)-2-[2-methylimino-4-oxo-3-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1243099.png)
![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1243100.png)
![ethyl 3-hydroxy-3-[2-(2-phenylethyl)-1H-benzimidazol-4-yl]propanoate](/img/structure/B1243101.png)
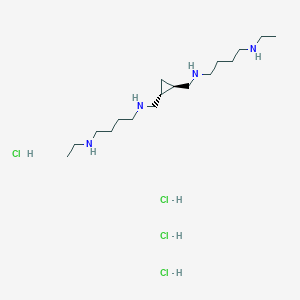
![4-[1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-ylamino]benzoic acid](/img/structure/B1243103.png)
